

Application Notes and Protocols for TYK2 Inhibition in In Vivo Mouse Studies

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Compound of Interest				
Compound Name:	Tyk2-IN-18			
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Introduction

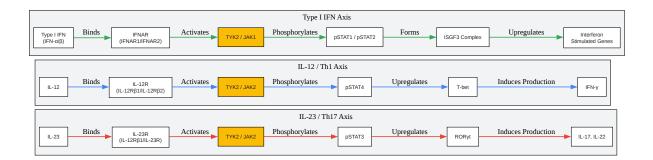
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines implicated in a range of autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Consequently, TYK2 has emerged as a compelling therapeutic target for these conditions. While specific in vivo dosage data for the research compound **Tyk2-IN-18** is not publicly available, this document provides a comprehensive overview of dosing, administration, and experimental protocols for other structurally and functionally similar TYK2 inhibitors in various mouse models. This information can serve as a valuable guide for designing and executing preclinical studies with novel TYK2 inhibitors.

TYK2 Signaling Pathways

TYK2 is a critical mediator of cytokine signaling, primarily through the JAK-STAT pathway. Upon cytokine binding to their cognate receptors, TYK2 and its associated JAK partners (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

Core TYK2 Signaling Pathways





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Caption: Core TYK2-mediated signaling pathways.

Quantitative Data Summary of TYK2 Inhibitors in Mouse Models

The following tables summarize the reported in vivo dosages and effects of several well-characterized TYK2 inhibitors. This data can be used as a starting point for dose-range finding studies with new chemical entities targeting TYK2.



Inhibitor	Mouse Model	Strain	Route of Administrat ion	Dosage	Observed Efficacy
BMS-986165 (Deucravaciti nib)	IL-23-Induced Ear Swelling	C57BL/6	Oral gavage	7.5, 15, and 30 mg/kg BID	Dose- dependent protection from acanthosis. 15 mg/kg was as effective as an anti-IL- 23 antibody. [1]
Anti-CD40- Induced Colitis	SCID	Oral gavage	50 mg/kg BID	99% inhibition of peak weight loss and 70% inhibition of histological scores.[1]	
Spontaneous Lupus	NZB/W F1	Oral gavage	Up to 30 mg/kg QD	Well-tolerated and highly efficacious in protecting from nephritis.[1]	
BMS-986202	IL-23-Induced Acanthosis	Not Specified	Oral	3-30 mg/kg daily	Dose-dependent inhibition of ear swelling.
IL-12/IL-18- Induced IFNy Production	Not Specified	Oral	0.4-10 mg/kg	Dose- dependent inhibition of IFNy	



				production (up to 80% at 10 mg/kg).[2]	
Type 1 Diabetes	RIP-LCMV- GP & NOD	Not Specified	Not Specified	Reduced systemic and tissue- localized inflammation, prevented β cell death, and delayed T1D onset.[3]	
NDI-031407	IL-23-Induced Psoriasis	Not Specified	Not Specified	100 mg/kg	74% inhibition of ear swelling and 96% inhibition of IL-17A.[5]
Imiquimod- Induced Psoriasis	Not Specified	Not Specified	100 mg/kg	Efficacy comparable to dexamethaso ne in reducing psoriasis score.[5]	
Adoptive Transfer Colitis	Not Specified	Not Specified	100 mg/kg	Reduced body weight loss, colonic weight/length ratio, and improved colon histology.[5]	



Systemic IL- 23 Overexpressi on	B10RIII	Oral gavage	Not specified, twice daily	Suppressed systemic IL- 23-induced type 3 immunity.[6]	
ATMW-DC	IL-23-Induced Ear Swelling	Not Specified	Oral	Not Specified	65-69% reduction in ear swelling and 11-73% decrease in IL-17A levels.
Imiquimod- Induced Psoriasis	Not Specified	Oral	Not Specified	Significant improvement in PASI scores and reduced histopathologi cal scores.[8]	

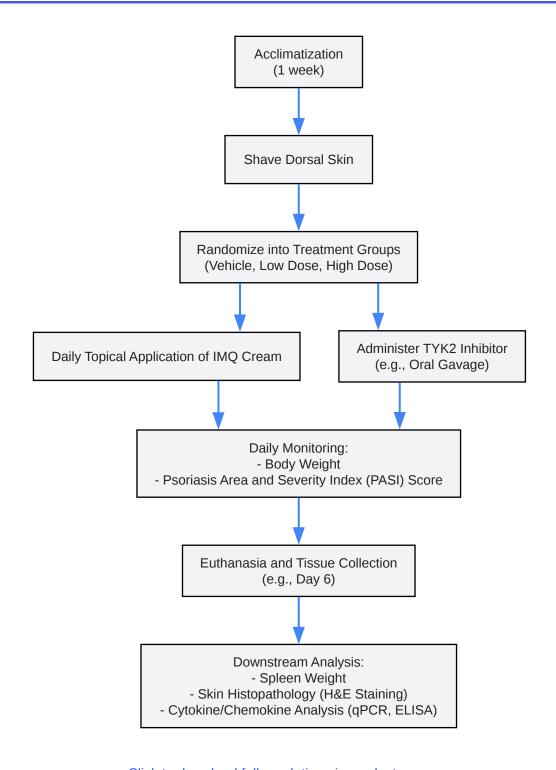
Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel TYK2 inhibitors.

Imiquimod (IMQ)-Induced Psoriasis Model

This model is a widely used and clinically relevant model for studying psoriatic inflammation.





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Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Materials:

• 8-10 week old BALB/c or C57BL/6 mice.



- Imiquimod cream (5%).
- TYK2 inhibitor formulated for the desired route of administration (e.g., oral gavage).
- Vehicle control.
- Calipers for measuring skin thickness.
- Reagents for euthanasia and tissue collection.

Procedure:

- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
- Shaving: One day prior to the start of the experiment, shave the dorsal skin of the mice.
- Grouping: Randomly assign mice to treatment groups (e.g., vehicle, low dose TYK2 inhibitor, high dose TYK2 inhibitor).
- IMQ Application: Apply a daily topical dose of imiquimod cream to the shaved dorsal skin for a specified period (e.g., 6 consecutive days).
- Inhibitor Administration: Administer the TYK2 inhibitor or vehicle daily according to the study design (e.g., oral gavage starting on day 0).
- Monitoring: Monitor the mice daily for body weight changes and assess the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness.
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin tissue and spleens.
- Downstream Analysis:
 - Measure spleen weight as an indicator of systemic inflammation.



- Process skin tissue for histopathological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Homogenize skin tissue for the analysis of cytokine and chemokine levels (e.g., IL-17A, IL-22) using methods like qPCR or ELISA.

IL-23-Induced Ear Swelling Model

This model is used to assess the specific role of the IL-23/Th17 axis in inflammation.

Materials:

- 8-10 week old mice (e.g., C57BL/6).
- Recombinant murine IL-23.
- TYK2 inhibitor formulated for the desired route of administration.
- · Vehicle control.
- · Calipers for measuring ear thickness.

Procedure:

- Grouping: Randomly assign mice to treatment groups.
- Inhibitor Administration: Begin administration of the TYK2 inhibitor or vehicle prior to or concurrently with the first IL-23 injection.
- IL-23 Injection: Administer intradermal injections of recombinant murine IL-23 into the ear pinna, typically every other day for a specified duration (e.g., 9 days).[1]
- Ear Thickness Measurement: Measure the ear thickness daily using calipers as a primary indicator of inflammation.
- Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect ear tissue.



 Downstream Analysis: Process the ear tissue for histopathology and cytokine analysis as described in the imiquimod model.

Conclusion

The preclinical evaluation of TYK2 inhibitors in various mouse models of autoimmune and inflammatory diseases is crucial for their development as potential therapeutics. While direct in vivo dosage information for **Tyk2-IN-18** remains elusive, the data and protocols presented here for other well-characterized TYK2 inhibitors provide a solid foundation for researchers to design and conduct their own efficacy studies. Careful consideration of the specific disease model, route of administration, and relevant endpoints will be critical for obtaining meaningful and translatable results.

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